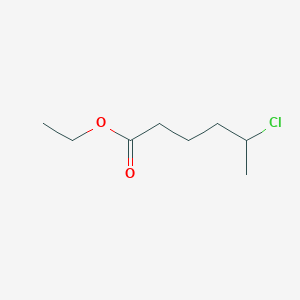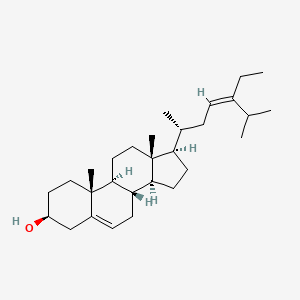
24-ethylcholesta-5,7,23Z-trien-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-ethylcholesta-5,7,23Z-trien-3beta-ol typically involves the modification of cholesterol or other sterol precursors. The process includes several steps such as hydrogenation, dehydrogenation, and isomerization under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources followed by purification processes. Techniques such as column chromatography and crystallization are commonly used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
24-ethylcholesta-5,7,23Z-trien-3beta-ol undergoes various chemical reactions including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The double bonds in the compound can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of 24-ethylcholesta-5,7,23Z-trien-3-one.
Reduction: Formation of 24-ethylcholestane.
Substitution: Formation of 24-ethylcholesta-5,7,23Z-trien-3-chloride or bromide.
Scientific Research Applications
24-ethylcholesta-5,7,23Z-trien-3beta-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in plant cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the formulation of cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 24-ethylcholesta-5,7,23Z-trien-3beta-ol involves its interaction with cell membranes, where it integrates into the lipid bilayer and influences membrane fluidity and permeability . It also interacts with specific molecular targets such as enzymes and receptors, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Stigmasterol: Stigmasta-5,22E-dien-3beta-ol
Sitosterol: Stigmast-5-en-3beta-ol
Clionasterol: Poriferast-5-en-3beta-ol
Uniqueness
24-ethylcholesta-5,7,23Z-trien-3beta-ol is unique due to its specific structure, which includes an ethyl group at the 24th position and double bonds at the 5th, 7th, and 23rd positions. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C29H48O |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19-20,23-27,30H,7-8,11-18H2,1-6H3/b21-9-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
JNYKCGNCXSSXEF-MKWBHZTKSA-N |
Isomeric SMILES |
CC/C(=C/C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |
Canonical SMILES |
CCC(=CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


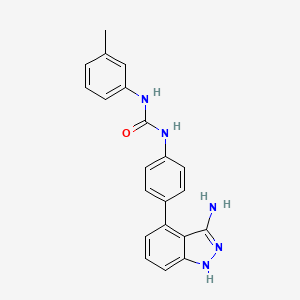

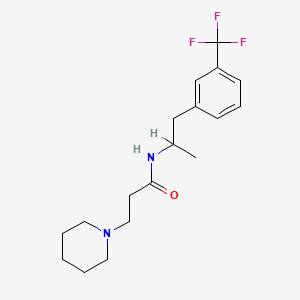
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
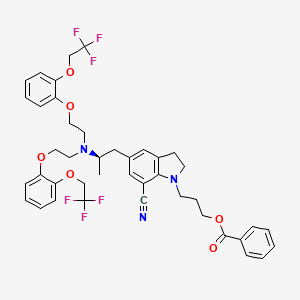
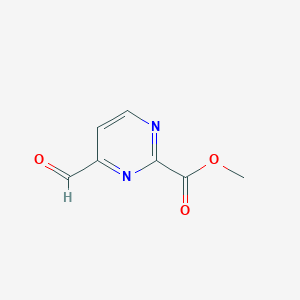
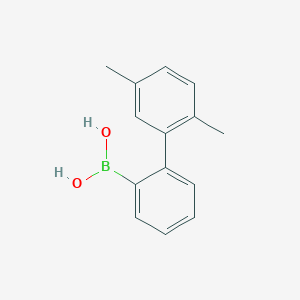
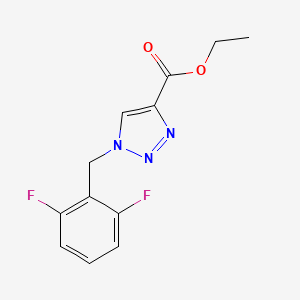
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
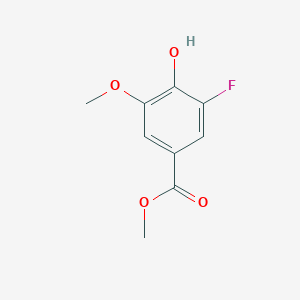
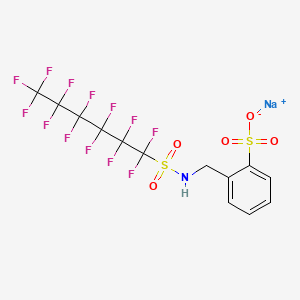
![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)

